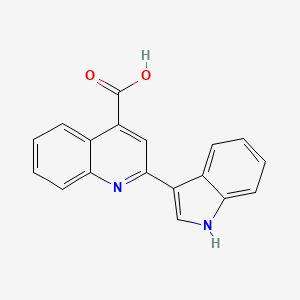

2-(1H-indol-3-yl)quinoline-4-carboxylic acid

CAS No.: 89391-04-8

Cat. No.: VC2274003

Molecular Formula: C18H12N2O2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89391-04-8 |

|---|---|

| Molecular Formula | C18H12N2O2 |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22) |

| Standard InChI Key | DASAQOOBWVAYSB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

2-(1H-indol-3-yl)quinoline-4-carboxylic acid consists of an indole moiety attached to a quinoline ring, with a carboxylic acid functional group at the 4-position of the quinoline structure. This unique arrangement confers specific electronic properties and biological interactions that distinguish it from related compounds. The presence of the carboxylic acid group provides a potential site for hydrogen bonding and further derivatization, which can be exploited for developing analogs with modified properties.

Physical and Chemical Properties

The compound has a molecular formula of C18H12N2O2 and a molecular weight of 288.3 g/mol. Its structure includes multiple aromatic rings that contribute to its relatively planar conformation, which can facilitate interaction with biological targets such as DNA intercalation sites or protein binding pockets.

Table 1: Key Physicochemical Properties of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid

| Property | Value |

|---|---|

| CAS No. | 89391-04-8 |

| Molecular Formula | C18H12N2O2 |

| Molecular Weight | 288.3 g/mol |

| IUPAC Name | 2-(1H-indol-3-yl)quinoline-4-carboxylic acid |

| InChI | InChI=1S/C18H12N2O2/c21-18(22)13-9-17(20-16-8-4-2-5-11(13)16)14-10-19-15-7-3-1-6-12(14)15/h1-10,19H,(H,21,22) |

| InChI Key | DASAQOOBWVAYSB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |

The compound contains multiple aromatic rings that contribute to its relative stability and distinctive reactivity patterns. The presence of the carboxylic acid group imparts acidity to the molecule, allowing it to participate in salt formation and other acid-base reactions that may be relevant for formulation and drug delivery applications. The indole NH group can serve as a hydrogen bond donor, while the carboxylic acid can function as both a hydrogen bond donor and acceptor, enhancing the compound's ability to interact with various biological targets.

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid typically involves the Friedlander hetero-annulation reaction and Pfitzinger condensation reaction. One common method includes the reaction of isatin and potassium hydroxide in ethanol, followed by the addition of 3-cyanoacetyl indole. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Biological Activity

Antiproliferative Effects

Research indicates that 2-(1H-indol-3-yl)quinoline-4-carboxylic acid exhibits significant antiproliferative activities against various cancer cell lines. The structural characteristics of indole and quinoline derivatives contribute to their ability to interact with multiple receptors, influencing various biological activities.

The anticancer properties of this compound may be related to its ability to interfere with critical cellular processes such as DNA replication, transcription, or signal transduction pathways. The planar aromatic structure could facilitate interaction with DNA through intercalation or groove binding mechanisms, potentially disrupting DNA-dependent processes essential for cell proliferation.

Structure-Activity Relationships

The biological activity of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid is likely influenced by its unique structural features. The indole moiety is known to confer bioactivity in many compounds and is present in several antitumor agents. Similarly, quinoline derivatives have demonstrated diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

The combination of these two pharmacophores in a single molecule creates a hybrid structure with potentially enhanced or novel biological properties. The carboxylic acid group at the 4-position of the quinoline ring may also contribute to the compound's activity profile by influencing solubility, membrane permeability, or specific interactions with biological targets.

Comparative Analysis with Similar Compounds

Structural Analogs

To understand the uniqueness of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid, it is valuable to compare it with structurally similar compounds. Several related structures have been investigated for their biological activities, providing context for the properties of our target compound.

Table 2: Comparison of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid with Structural Analogs

| Compound | Key Structural Differences | Reported Biological Activities |

|---|---|---|

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Contains a quinazolinone instead of quinoline-carboxylic acid | Antimicrobial activity against MRSA |

| 4-Arylquinoline-2-carboxylate derivatives | Carboxylic acid at 2-position instead of 4-position; different substituents at 2-position | Antiprotozoal activity against Toxoplasma gondii |

| 8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline | Contains a methylene bridge between indole and quinoline; hydroxy group at 3-position; ethyl group at 8-position | Exhibits antioxidant activity |

This comparative analysis highlights the structural diversity within this class of compounds and the range of biological activities that can be achieved through relatively minor structural modifications. Such structure-activity relationships can guide the rational design of new analogs with potentially improved properties.

Pharmacophore Comparison

The indole and quinoline moieties present in 2-(1H-indol-3-yl)quinoline-4-carboxylic acid represent important pharmacophores that appear in numerous bioactive compounds. The indole ring system is found in many natural products and drugs, including the neurotransmitter serotonin, the antimigraine drug sumatriptan, and the anticancer agent vincristine. Similarly, the quinoline scaffold appears in various therapeutic agents, such as the antimalarial drug chloroquine and the antibacterial agent ciprofloxacin.

The combination of these two privileged structures in 2-(1H-indol-3-yl)quinoline-4-carboxylic acid creates a unique molecular framework that may interact with biological targets in ways that individual pharmacophores cannot. This hybrid approach to molecular design has become increasingly popular in medicinal chemistry as a strategy for developing compounds with improved efficacy or novel mechanisms of action.

Research Findings

Anticancer Studies

Several studies have documented the biological activity of 2-(1H-indol-3-yl)quinoline-4-carboxylic acid and related compounds. Research has highlighted the cytotoxic effects of various analogs of 2-(1H-indol-3-yl)quinoline derivatives against multiple cancer cell lines, revealing significant antiproliferative effects attributed to their structural characteristics.

While specific details about the mechanism of action are still being elucidated, the structural features of this compound suggest potential interactions with DNA, enzymes involved in cell proliferation, or signaling proteins that regulate cell growth and survival. Further research is needed to fully characterize the molecular targets and cellular pathways affected by this compound.

Applications and Future Perspectives

Chemical Biology Tools

Beyond their therapeutic potential, 2-(1H-indol-3-yl)quinoline-4-carboxylic acid and similar compounds may serve as valuable tools in chemical biology research. Their ability to interact with specific biological targets can be exploited for the development of probes to study cellular processes or for the identification and validation of new drug targets.

The carboxylic acid functional group provides a convenient handle for conjugation with reporter molecules, targeting moieties, or solid supports, expanding the utility of these compounds in various research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume